cis-Halofuginone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Halofuginone: is a synthetic derivative of febrifugine, an alkaloid originally isolated from the plant Dichroa febrifuga. It has garnered significant attention due to its wide range of biological activities, including antimalarial, anticancer, antifibrotic, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Halofuginone involves multiple steps. One common method starts with the preparation of 7-bromo-6-chloroquinazolin-4(3H)-one from m-chlorotoluene. This intermediate is then subjected to a series of reactions, including condensation, cyclization, deprotection, and isomerization, to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but is optimized for large-scale production. The process involves fewer by-products, simpler purification steps, and higher yields, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: cis-Halofuginone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinazolinone derivatives.
Reduction: Reduction reactions can modify its functional groups, altering its biological activity.
Substitution: Halogenation and other substitution reactions can introduce new functional groups, enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions include various quinazolinone derivatives, each with distinct biological activities .
Scientific Research Applications
cis-Halofuginone has a broad spectrum of scientific research applications:
Chemistry: It is used as a model compound for studying quinazolinone derivatives and their reactions.
Medicine: this compound is being investigated for its potential to treat cancer, malaria, and autoimmune diseases. .
Mechanism of Action
cis-Halofuginone exerts its effects through several mechanisms:
Inhibition of Collagen Synthesis: It inhibits collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression, reducing extracellular matrix deposition.
Antitumor Activity: It suppresses tumor progression by inhibiting stromal support, vascularization, invasiveness, and cell proliferation.
Anti-inflammatory Effects: It inhibits the differentiation of Th17 cells, reducing inflammation and autoimmune reactions.
Comparison with Similar Compounds
cis-Halofuginone is unique compared to other similar compounds due to its broad range of biological activities and specific mechanisms of action. Similar compounds include:
Febrifugine: The natural alkaloid from which this compound is derived.
Artemisinin: Another antimalarial compound with a different mechanism of action, targeting the malaria parasite’s heme metabolism.
This compound stands out due to its dual pathway inhibition and its ability to sensitize cancer cells to chemotherapy, making it a promising candidate for further research and therapeutic development .
Properties
IUPAC Name |
3-[[(3aR,7aR)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]-7-bromo-6-chloroquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3/c17-10-5-12-9(4-11(10)18)15(22)21(8-20-12)7-16(23)6-13-14(24-16)2-1-3-19-13/h4-5,8,13-14,19,23H,1-3,6-7H2/t13-,14-,16?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXGPVDFDDSICC-UIDSBSESSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC(O2)(CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)O)NC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CC(O2)(CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)O)NC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747873 |
Source
|
Record name | 7-Bromo-6-chloro-3-{[(3aR,7aR)-2-hydroxyoctahydrofuro[3,2-b]pyridin-2-yl]methyl}quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273594-72-1 |
Source
|
Record name | 7-Bromo-6-chloro-3-{[(3aR,7aR)-2-hydroxyoctahydrofuro[3,2-b]pyridin-2-yl]methyl}quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.